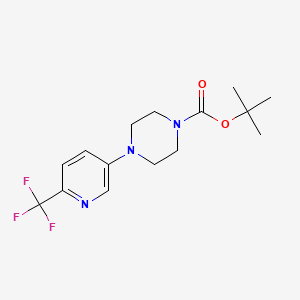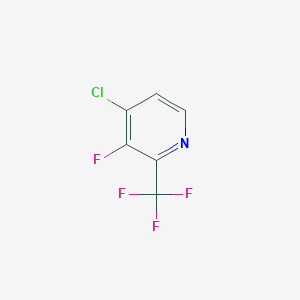
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
Übersicht
Beschreibung
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, four carbon atoms, and one double bond. Additionally, it has a boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The InChI code for a similar compound is1S/C10H17BN2O2/c1-7-12-6-8 (13-7)11-14-9 (2,3)10 (4,5)15-11/h6H,1-5H3, (H,12,13) . This code describes the molecular structure of the compound. Chemical Reactions Analysis
The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, the molecular weight is 208.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compounds synthesized using 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine are confirmed through FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures are determined by X-ray diffraction and compared with density functional theory (DFT) calculations, indicating consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. This synthesis and structural analysis approach is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- Molecular Electrostatic Potential Analysis : The molecular electrostatic potential and frontier molecular orbitals of compounds synthesized using this chemical are investigated using DFT. This analysis provides insights into the physicochemical properties of the compounds, which can be significant for applications in materials science and molecular electronics (Huang et al., 2021).
Applications in Organic Electronics and Photophysics
Nonlinear Optical Properties : A study on pyrimidine derivatives, which include compounds synthesized using similar methods, reveals their significance in nonlinear optics (NLO) fields. DFT calculations help understand the NLO properties, suggesting potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Deeply Colored Polymers : Research into polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, synthesized using methods akin to those involving 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, highlights their potential in creating deeply colored polymers with applications in organic electronics (Welterlich et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Pyrimidine
is a basic structure in many important biomolecules like thymine, cytosine, and uracil which are essential components of nucleic acids. Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .
Dihydropyridines
are a class of compounds that are widely used in medicine, particularly as L-type calcium channel blockers. They work by blocking the L-type calcium channels in the heart and vascular smooth muscle, reducing calcium influx and thus causing muscle relaxation .
The tetramethyl-1,3,2-dioxaborolane group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In the context of bioactive molecules, this group could potentially be involved in covalent interactions with target proteins, although this would depend on the specific biochemical context .
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-10-19(11-7-12)13-17-8-5-9-18-13/h5-6,8-9H,7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGCRMSNGVANQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine | |
CAS RN |
1312479-75-6 | |
| Record name | 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)

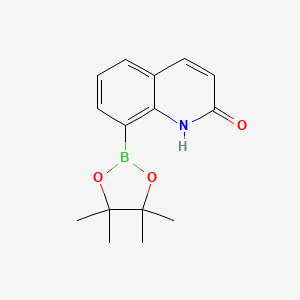
![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)
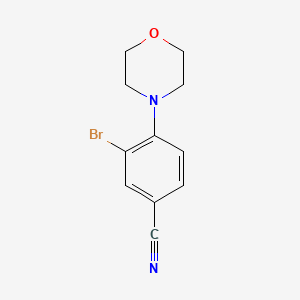


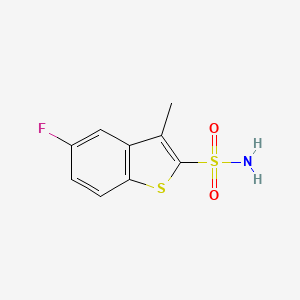

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
